![molecular formula C7H12F2O2 B2443772 Tert-butyl 3,3-difluoropropanoate CAS No. 2470436-11-2](/img/structure/B2443772.png)
Tert-butyl 3,3-difluoropropanoate
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Description
Molecular Structure Analysis
The InChI code for Tert-butyl 3,3-difluoropropanoate is 1S/C7H12F2O2/c1-7(2,3)11-6(10)4-5(8)9/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3,3-difluoropropanoate is a liquid at room temperature . and should be stored at temperatures below -10 degrees Celsius .Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, the tert-butyl group, similar to tert-butyl 3,3-difluoropropanoate, is often incorporated into bioactive compounds. However, this incorporation can lead to unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. Research has documented the physicochemical data of drug analogues as part of a comparative study, highlighting the impact of substituents like tert-butyl on drug discovery processes (Westphal et al., 2015).
Asymmetric Synthesis
Tert-butyl 3,3-difluoropropanoate plays a role in asymmetric synthesis, serving as a building block. A notable application is its use in the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This process results in enantioenriched tert-butyl 3,3-diarylpropanoates, showcasing the compound's utility in synthesizing building blocks with high enantioselectivity (Paquin et al., 2005).
Biosynthesis
In biosynthesis, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a derivative of tert-butyl 3,3-difluoropropanoate, is a key intermediate for the synthesis of statins like atorvastatin and rosuvastatin. Carbonyl reductase exhibits excellent activity towards synthesizing this intermediate, with studies demonstrating the efficiency of whole-cell biosynthesis reactions in organic solvents. This showcases the compound's significance in the biosynthesis of medically important substances (Liu et al., 2018).
properties
IUPAC Name |
tert-butyl 3,3-difluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2,3)11-6(10)4-5(8)9/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMGXZGCOLXHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-difluoropropanoate |
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